Triethanolamine

Description

Significance in Contemporary Chemical Science

Triethanolamine's importance in modern chemical science stems from its multifaceted roles as a pH adjuster, emulsifier, surfactant, corrosion inhibitor, and chemical intermediate. atamanchemicals.comshreechem.inrockchemicalsinc.com Its ability to neutralize fatty acids and buffer pH makes it a common ingredient in both industrial and consumer products. wikipedia.org In analytical chemistry, TEA can be employed as a stationary phase for gas-liquid chromatography. atamanchemicals.com

A significant area of contemporary research involves the use of TEA in materials science. It is utilized as a grinding aid in the production of cement clinker, where it prevents the agglomeration of powder on the surfaces of the grinding mill. wikipedia.org Furthermore, its role in concrete technology extends to influencing the hydration process of cement, which can either accelerate or retard the setting time depending on the concentration used. lamsresearch.com

In the field of nanotechnology, TEA serves as both a reducing and stabilizing agent in the synthesis of various nanoparticles. For instance, it has been successfully used in the one-pot synthesis of monodisperse gold nanoparticles and in the preparation of silver and cobalt oxide nanoparticles. researchgate.netnih.govresearchgate.net Its function as a coreactant in electrochemiluminescent (ECL) systems is another area of active investigation, particularly for developing advanced immunosensors. nih.gov

The compound's capacity to act as a ligand for metal ions is fundamental to its application in coordination chemistry. mdpi.com TEA can form stable complexes with a variety of metal ions, influencing their properties and reactivity. This has implications for catalysis and the development of novel materials. researchgate.netresearchgate.net

Scope of Academic Inquiry and Research Directions

Current academic research on this compound is broad and continues to expand into new areas. Key research directions include:

Corrosion Inhibition: A significant body of research focuses on TEA as a corrosion inhibitor for various metals and alloys, including steel, zinc, and magnesium alloys. researchgate.netrsc.org Studies investigate its mechanism of action, which often involves adsorption onto the metal surface to form a protective passive layer. researchgate.net Encapsulating TEA into nanoparticles to create "nanoreservoirs" for controlled release and enhanced longevity of corrosion protection is a novel research avenue. researchgate.net The synergistic effects of TEA with other compounds, like sodium silicate (B1173343), are also being explored to develop more effective corrosion inhibitor systems. electrochemsci.org

Polymer Chemistry: In polymer science, TEA is investigated as a cross-linking agent and stabilizer. shreechem.in It plays a crucial role in the production of polyurethane foams and other polymers by forming covalent bonds between polymer chains, which enhances mechanical strength, durability, and thermal stability. shreechem.in Research is ongoing to understand and control the degree of cross-linking by varying TEA concentrations to tailor the properties of the resulting polymers for specific applications. shreechem.in It is also studied in the context of creating adaptable and recyclable epoxy networks. acs.org

Cement and Concrete Chemistry: The dual role of TEA as a grinding aid and a setting time modifier in cement continues to be a subject of intense research. lamsresearch.comcanada.ca Studies focus on how different dosages of TEA affect the hydration of various cement components like tricalcium silicate and tricalcium aluminate. lamsresearch.compsgraw.com The interaction of TEA with other additives, such as limestone powder, and its influence on the strength development and microstructure of hardened cement are also active areas of investigation. jsce.or.jp

Nanomaterial Synthesis: The application of TEA in the green synthesis of metallic nanoparticles is a rapidly growing field. Researchers are exploring its role as a reducing and capping agent for the controlled synthesis of nanoparticles of silver, gold, and platinum with specific sizes and morphologies. researchgate.netnih.govnih.gov These nanoparticles have potential applications in areas such as catalysis and biomedical sensing. nih.govnih.gov

Coordination Chemistry and Catalysis: The ability of TEA to act as a versatile ligand that can coordinate with metal ions in various modes (tridentate or tetradentate) is a central theme in coordination chemistry research. mdpi.comlew.ro Scientists are synthesizing and characterizing novel metal-TEA complexes to understand their structural, spectroscopic, and electrochemical properties. mdpi.com These complexes are being investigated as precursors for the synthesis of metal oxides and as catalysts for various chemical reactions. mdpi.comresearchgate.net

Research Findings on this compound

The following tables summarize key research findings on the diverse applications of this compound.

Table 1: this compound in Corrosion Inhibition

| Metal/Alloy | Corrosive Environment | Key Findings | Reference |

|---|---|---|---|

| Steel | Acidic or Alkaline | Acts as a corrosion inhibitor by adsorbing on the metal surface and forming a passive layer. Can be encapsulated in nanoparticles for prolonged protection. | researchgate.net |

| AZ91D Magnesium Alloy | 3.5 wt% NaCl Solution | Serves as an effective mixed-type corrosion inhibitor. Its adsorption follows the Langmuir adsorption isotherm. | rsc.org |

| 45 Steel | - | Exhibits a synergistic corrosion inhibition effect when combined with sodium silicate. | electrochemsci.org |

| Ductile Cast Iron | - | Preferentially adsorbs onto graphite (B72142) spheres in ductile cast iron. | mdpi.com |

Table 2: this compound in Cement and Concrete Technology

| Application | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| Cement Grinding | Grinding Aid | Prevents agglomeration and coating of the powder on the mill surface. | wikipedia.org |

| Cement Hydration | Setting Accelerator/Retarder | Effect is dosage-dependent. Low dosages can accelerate setting, while higher dosages can retard it. | lamsresearch.compsgraw.com |

| Accelerates Hydration | Accelerates the hydration of tricalcium aluminate (C3A) and calcium aluminoferrite (C4AF). | psgraw.com | |

| Concrete Strength | Strength Enhancement | In combination with limestone powder, it can accelerate early-stage strength development. | jsce.or.jp |

Table 3: this compound in Nanoparticle Synthesis

| Nanoparticle | Role of TEA | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Silver (Ag) | Reducing Agent and Alkali | - | Successfully used to prepare Ag nanoparticles of about 40 nm. | researchgate.netcapes.gov.br |

| Gold (Au) | Reducing and Stabilizing Agent | One-pot synthesis | Fabricated monodisperse TEOA-modified gold nanoparticles for electrochemiluminescent immunosensing. | nih.gov |

| Platinum (Pt) | Reducing Agent and Stabilizer | One-pot hydrothermal method | Synthesized TEOA-capped Pt nanoparticles with an average size of approximately 2.2 nm for colorimetric and ECL immunoassays. | nih.gov |

| Cobalt Oxide (Co3O4) | Assisted in Synthesis | Hydrothermal Synthesis | Facilitated the fabrication of highly crystalline, superparamagnetic Co3O4 nanoparticles. | researchgate.net |

Table 4: this compound in Polymer Chemistry

| Polymer System | Role of TEA | Effect | Reference |

|---|---|---|---|

| General Polymers | Stabilizer and Cross-linking Agent | Enhances mechanical strength, durability, and resistance to wear and tear. | shreechem.in |

| Polyurethane Foams | Cross-linking Agent | Improves thermal stability and mechanical properties. | shreechem.in |

| Epoxy-Anhydride System | Catalytic Co-curing Agent | Creates a covalent adaptable network with high tensile strength and fast repairing capabilities. | acs.org |

| Poly(acrylic acid) microgels | Neutralizing Agent | Used in the formulation of semi-interpenetrating polymer networks for drug release. | nih.gov |

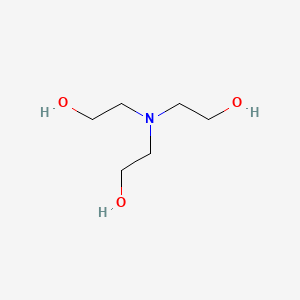

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJCLTVZPLZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3, Array | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethanolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethanolamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64114-46-1, Array | |

| Record name | Triethanolamine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64114-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021392 | |

| Record name | Triethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor. | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes) | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous liquid, Colorless, Pale-yellow | |

CAS No. |

102-71-6, 64114-46-1 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064114461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-nitrilotriethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O3K93S3TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies and Process Optimization

Industrial-Scale Synthesis Mechanisms

C₂H₄O + NH₃ → HOCH₂CH₂NH₂ (MEA)

C₂H₄O + HOCH₂CH₂NH₂ → (HOCH₂CH₂)₂NH (DEA)

C₂H₄O + (HOCH₂CH₂)₂NH → (HOCH₂CH₂)₃N (TEA)

The final product is a mixture of MEA, DEA, and TEA, from which the individual ethanolamines are separated by distillation. chemicalbook.com

The synthesis of ethanolamines from aqueous ammonia (B1221849) and ethylene (B1197577) oxide is understood through a kinetic model of irreversible competitive consecutive second-order reactions. semanticscholar.org The distribution of the final products—MEA, DEA, and TEA—is highly dependent on the reaction conditions, which can be manipulated to control the yield of the desired amine. researchgate.net

Key parameters for yield control include:

Molar Ratio of Reactants : The molar ratio of ammonia to ethylene oxide is a critical factor. A higher molar ratio of ammonia to ethylene oxide favors the production of MEA. Conversely, a lower ratio leads to a higher proportion of DEA and TEA in the product mixture. researchgate.netresearchgate.net In some continuous processes, the molar ratio of ammonia to ethylene oxide may be set between 0.5 and 40, with a preferred range of 1 to 10. google.com

Temperature and Pressure : The reaction is typically carried out at elevated temperatures and pressures. Reaction temperatures can range from 70°C to 180°C. researchgate.net One continuous process operates at temperatures between 40°C and 80°C and an absolute pressure ranging from 0.1 to 16 MPa. google.com Higher temperatures generally favor the formation of TEA. For instance, high selectivity toward TEA (84%) has been achieved at 180°C with a short residence time in a microchannel reactor. researchgate.net

Residence Time : The time the reactants spend in the reactor influences the product distribution. Increased residence time generally leads to a higher conversion of ethylene oxide and a greater yield of TEA. researchgate.net Studies in a flow microchannel reactor showed that ethylene oxide conversion reaches 90% at a residence time of 3.3 minutes, and the TEA yield increases with both temperature and residence time. researchgate.netcatalysis-kalvis.ru

Water Concentration : In aqueous ammonia processes, water concentration plays a role. The pre-exponential factor in the kinetic model has been shown to be a quadratic function of water concentration, and the rate ratios of DEA and TEA formation relative to MEA decrease as water concentration increases. researchgate.net

A study determined the activation energy for the first step of the reaction (MEA production) in a 28% aqueous ammonia solution to be approximately 11,500 cal/mol. semanticscholar.org The subsequent separation of the reaction mixture involves steps such as ammonia stripping, dehydration, and fractional distillation to isolate TEA. chemicalbook.com

To enhance selectivity and reaction rates, catalytic processes are employed in triethanolamine production. These methods can offer an environmentally friendly, transition-metal-free approach. researchgate.net

One industrial process uses a ZSM-5 type zeolite catalyst that has been ion-exchanged with lanthanum. chemicalbook.com In this process, ethylene oxide, liquid ammonia, and MEA are continuously fed into a reactor packed with the catalyst. The reaction is performed under adiabatic conditions at an inlet temperature of 45°C and a pressure of 10 MPa. chemicalbook.com Shape-selective catalysts like HZSM-5 have been investigated, with studies showing they are more active than their sodium forms. The relative selectivity of the products is primarily controlled by the crystal size of the ZSM-5 catalyst. researchgate.net

The table below summarizes typical reaction conditions for catalytic and non-catalytic industrial TEA synthesis.

| Parameter | Non-Catalytic Process | Catalytic Process (ZSM-5/La) |

| Reactants | Ethylene Oxide, Aqueous Ammonia | Ethylene Oxide, Liquid Ammonia, MEA |

| Temperature | 40 - 150°C google.com | 45°C (Inlet Temperature) chemicalbook.com |

| Pressure | 0.2 - 16 MPa google.com | 10 MPa chemicalbook.com |

| Catalyst | None | ZSM-5 type zeolite with Lanthanum chemicalbook.com |

Targeted Synthesis of this compound Derivatives and Adducts

This compound borate (B1201080) is synthesized via an esterification reaction between this compound and boric acid. scientific.net The reaction involves the removal of water, often through azeotropic distillation with a suitable solvent like toluene, which has been shown to provide the best yields compared to other agents like ethyl acetate (B1210297) or benzene. scientific.net

The synthesis is an exothermic reaction that can be carried out by heating the reactants. google.com Optimal reaction conditions have been identified to maximize yield. scientific.net For example, a yield of 82.46% was achieved under specific laboratory conditions. scientific.net The product is typically a white, crystalline solid that can be purified by recrystallization from acetonitrile (B52724). scientific.netchemicalbook.com

Structural elucidation of this compound borate is performed using various spectroscopic and analytical techniques:

Fourier Transform-Infrared (FT-IR) Spectroscopy : Confirms the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical structure. For instance, ¹H NMR spectra in CDCl₃ show signals at δ=3.65 ppm and δ=3.04 ppm. chemicalbook.com

Mass Spectrometry (MS) : Used to determine the molecular weight.

Thermal Analysis (DSC/TG) : Differential scanning calorimetry (DSC) and thermogravimetry (TG) are used to analyze the thermodynamic properties, revealing melting and decomposition points. scientific.net

The table below outlines optimized and example conditions for the synthesis of this compound borate.

| Parameter | Optimized Lab Conditions scientific.net | Alternative Lab Conditions chemicalbook.com | Industrial Synthesis google.com |

| Reactants | Boric Acid, this compound | Boric Acid, this compound | Boric Acid, this compound |

| Mole Ratio (Acid:TEA) | 1:1 | 1:1 | 3:1 |

| Solvent/Medium | Toluene (25 mL) | Water (3 mL) | None (direct reaction) |

| Temperature | Reflux | 120°C | 114°C |

| Reaction Time | 2 hours | Until water removal is complete | ~40 minutes |

| Yield | 82.46% | 70% | Not specified |

This compound is a versatile ligand capable of forming coordination complexes with a wide range of metal ions, including many transition metals. researchgate.netresearchgate.net It can act as a multidentate ligand, coordinating to a central metal atom through the nitrogen atom of its amino group and the oxygen atoms of its one, two, or three hydroxyl groups. researchgate.net

Coordination Chemistry :

Ligand Behavior : TEA can be a tridentate or tetradentate ligand. In some complexes, one of the hydroxyl groups may remain uncoordinated. researchgate.net

Coordination Geometry : The geometry of the resulting complex depends on the metal ion and the stoichiometry. For example, in the complex Co(TEA)₂₂, two TEA ligands coordinate to a Co(II) ion, resulting in a distorted octahedral geometry of the MN₂O₄ type. researchgate.net In binuclear complexes like [Cu₂(μ-TEA)₂(SAC)₂], the TEA ligand can act as a bridging ligand between two metal centers. researchgate.net

Complex Types : TEA forms both mononuclear and binuclear complexes. In some cases, due to the bulky nature of the TEA ligand, other molecules like saccharinate (sac) may remain outside the coordination sphere as counter-ions. researchgate.net

Synthesis Pathways : The synthesis of these complexes is generally achieved by reacting a salt of the desired metal with this compound in a suitable solvent. The specific pathway depends on the target complex. For instance, cobalt(II) and copper(II) saccharinate complexes with TEA have been synthesized and their structures determined by single-crystal X-ray diffraction. researchgate.net Examples of characterized complexes include Co(TEA)₂₂ and the binuclear [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH). researchgate.net

This compound can function as an initiator in certain polymerization reactions. A notable example is its use in the ring-opening polymerization of N-carboxy-α-amino acid anhydrides (NCAs) to produce polypeptides. scientific.net

The synthesis of Poly L-Glutamate can be initiated by this compound. scientific.net The mechanism proceeds as follows:

Initiation : The reaction is initiated by TEA in an anhydrous solvent like dichloromethane. scientific.net this compound attacks the carbonyl group of the N-carboxy-L-glutamic acid-benzyl-anhydride (BLG-NCA) monomer, leading to the opening of the anhydride (B1165640) ring.

Propagation : The newly formed amino group at the end of the chain continues to attack subsequent monomers, propagating the polymer chain.

Product Formation : This process yields poly-l-glutamic acid benzyl (B1604629) ester. scientific.net

Deprotection : The final Poly L-Glutamate is obtained after removing the benzyl protecting groups, for example, by using a hydrogen bromide solution. scientific.net

The efficiency and outcome of the polymerization are influenced by several factors, including the amount of initiator, the monomer-to-initiator molar ratio, reaction temperature, and reaction time. scientific.net The structure of the resulting polymer is typically characterized using methods like infrared spectroscopy, viscometry, and ¹H NMR. scientific.net

Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly focusing on sustainable manufacturing to minimize environmental impact and improve process efficiency. For this compound (TEA), a widely used industrial chemical, green chemistry principles are being applied to its synthesis, primarily by optimizing the conventional manufacturing process. researchgate.netsyndicatedanalytics.com The industrial production of ethanolamines, including this compound, is exclusively achieved through the reaction of ethylene oxide with an excess of ammonia. nih.gov This reaction is typically accelerated by water. nih.gov Green chemistry efforts are therefore directed at improving the existing route's efficiency, selectivity, and environmental footprint rather than developing entirely new synthetic pathways.

Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for this compound centers on process intensification and reducing the environmental impact of its precursors. A significant challenge in conventional TEA manufacturing is the high consumption of energy and water. Process analysis reveals that sustainability can be enhanced through methods like heat integration, which can lead to substantial savings in utility costs and water usage.

Another critical aspect of a greener synthesis route involves the production of the key feedstock, ethylene oxide. Traditionally, the industrial process for producing ethylene oxide involves the use of chlorine, a toxic chemical. sciencedaily.com Recent breakthroughs have shown that using a silver catalyst enhanced with nickel atoms can facilitate the production of ethylene oxide without chlorine, thereby maintaining efficiency while significantly reducing the process's environmental toxicity and greenhouse gas emissions. sciencedaily.comeuropeanpharmaceuticalreview.com Adopting such upstream innovations contributes to a more environmentally benign lifecycle for this compound.

Catalyst Development for Sustainable this compound Production

Catalyst development is at the forefront of creating more sustainable production methods for this compound and other ethanolamines. The goal is to design catalysts that improve reaction rates, enhance selectivity towards the desired product, and operate under milder, less energy-intensive conditions. researchgate.net

The conventional synthesis of ethanolamines from ethylene oxide and ammonia is a consecutive reaction that produces a mixture of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and this compound (TEA). researchgate.net Controlling the selectivity for TEA is a primary objective. While the reaction can proceed non-catalytically in the presence of water, anhydrous procedures can utilize catalysts like fixed-bed ion-exchange resins. nih.gov

Significant research has focused on shape-selective catalysts to control the product distribution. For instance, pentasil-type zeolites, such as ZSM-5 modified with rare earth elements, have been developed and commercialized for the selective production of diethanolamine. researchgate.net This demonstrates the potential of tailored catalysts to recognize molecular differences between the ethanolamines and direct the reaction towards a specific product. researchgate.net Similarly, acid-activated clay catalysts have been shown to provide high reactor productivity and high selectivity for monoethanolamine. epo.org While these examples focus on MEA and DEA, the underlying principle of using specific catalysts to steer selectivity is a key strategy for sustainable TEA production.

The study of ammonia oxyethylation in a microchannel reactor also underscores the role of process conditions in catalytic performance. By adjusting temperature and contact time, the selectivity of the reaction can be shifted significantly between MEA, DEA, and TEA. researchgate.netcatalysis-kalvis.ru

The following table presents research findings on the impact of reaction conditions on product selectivity in a microchannel reactor.

Table 1: Effect of Reaction Conditions on Product Selectivity in a Microchannel Reactor

| Temperature (°C) | Contact Time (min) | Ethylene Oxide Conversion (%) | TEA Selectivity (%) | TEA Yield (%) | MEA & DEA Selectivity (%) |

|---|---|---|---|---|---|

| 70 | 3.3 | ~90 | Low | Low | High |

| 180 | 0.47 | Not specified | 84 | Not specified | Low |

Data sourced from studies on ammonia oxyethylation in microchannel reactors. researchgate.netcatalysis-kalvis.ru

Reaction Mechanisms and Catalytic Applications

Triethanolamine as a Multifunctional Catalyst and Ligand

This compound (TEOA) demonstrates significant versatility in chemical synthesis, functioning not only as a simple base but also as a sophisticated catalyst and ligand in a variety of reaction types. Its unique structure, combining a tertiary amine with three hydroxyl groups, allows it to participate in complex catalytic cycles, influence reaction pathways, and facilitate the formation of desired products under mild and environmentally friendly conditions.

As an organocatalyst, this compound offers a metal-free alternative for several important organic transformations. Its ability to act as a catalyst is rooted in its basicity and its capacity to form key intermediates that lower the activation energy of reactions.

This compound has been identified as a highly efficient, low-cost, and biodegradable organocatalyst for the carboxylative cyclization of propargylic amines with carbon dioxide (CO₂) at atmospheric pressure. nih.gov This process provides an environmentally benign route to synthesize 2-oxazolidinones, which are valuable heterocyclic compounds. In this transformation, TEOA is not merely a base but an active catalyst. nih.gov

Mechanistic studies, supported by Density Functional Theory (DFT), reveal that this compound activates the CO₂ molecule. It is proposed that TEOA interacts with CO₂ to form a crucial ring-shaped carbonate intermediate. nih.gov This intermediate plays a pivotal role in the catalytic cycle, facilitating the subsequent cyclization with the propargylic amine. A key advantage of this protocol is the easy recovery and reuse of the TEOA catalyst without a significant loss in its efficiency. nih.gov

Table 1: Efficiency of this compound in Carboxylative Cyclization This table summarizes the performance of this compound as a catalyst in the synthesis of 2-oxazolidinones from propargylic amines and CO₂.

| Parameter | Finding | Reference |

|---|---|---|

| Catalyst Type | Organocatalyst | nih.gov |

| Reaction | Carboxylative cyclization of propargylic amines with CO₂ | nih.gov |

| Reaction Pressure | Atmospheric | nih.gov |

| Key Mechanistic Step | Formation of a ring-shaped carbonate intermediate via CO₂ activation | nih.gov |

| Catalyst Reusability | Recoverable and reusable without significant loss of efficiency | nih.gov |

In the realm of green chemistry, this compound has proven to be an effective catalyst for the synthesis of novel 1H-pyrazolo[1,2-a]pyridazine-5,8-diones. rsc.orgresearchgate.net This synthesis is achieved through a one-pot, three-component reaction involving maleic hydrazide, aromatic aldehydes, and malononitrile. rsc.orgresearchgate.net The reaction is conducted in water, a green solvent, and is accelerated by ultrasound irradiation, highlighting its environmentally friendly nature. rsc.orgresearchgate.net The use of this compound as an inexpensive and readily available catalyst, combined with an easy workup and improved yields, marks a significant advantage for this method. rsc.orgresearchgate.net

Table 2: this compound in Ultrasound-Assisted Green Synthesis This table details the role and benefits of this compound in the green synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones.

| Aspect | Description | Reference |

|---|---|---|

| Reaction | One-pot synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones | rsc.orgresearchgate.net |

| Reactants | Maleic hydrazide, aromatic aldehydes, malononitrile | rsc.orgresearchgate.net |

| Solvent | Water (H₂O) | rsc.orgresearchgate.net |

| Energy Source | Ultrasound irradiation | rsc.orgresearchgate.net |

| Advantages | Inexpensive catalyst, easy workup, improved yields, green solvent | rsc.orgresearchgate.net |

Beyond organocatalysis, this compound serves as a highly effective multifunctional component in transition metal-catalyzed reactions, acting as a base, a solvent, and, crucially, a ligand.

This compound has been successfully employed as an efficient and reusable base, ligand, and reaction medium for phosphane-free palladium-catalyzed Heck reactions. organic-chemistry.org The Heck reaction is a cornerstone of C-C bond formation, and eliminating the need for expensive and often toxic phosphane ligands is a significant advancement. organic-chemistry.orgnih.gov

In this system, this compound facilitates the olefination of iodo- and bromoarenes, producing the corresponding products in good to excellent yields. organic-chemistry.org Even activated chloroarenes can be used, albeit with moderate yields. organic-chemistry.org Optimal conditions were found to be 1 mol-% of palladium acetate (B1210297) in this compound at 100°C. organic-chemistry.org A notable feature of this methodology is the ability to recover and recycle the this compound for up to five consecutive trials without a significant drop in its reactivity, making the process more cost-effective and sustainable. organic-chemistry.org

In the photochemical reduction of CO₂, this compound's role is far more complex than that of a simple sacrificial electron donor. acs.orgnih.govacs.org Research has revealed its active and crucial participation in key catalytic steps. acs.orgnih.gov TEOA can capture CO₂ from solutions to form a zwitterionic alkylcarbonate adduct. acs.orgnih.gov This CO₂-adduct is a key intermediate in the catalytic cycle. acs.org

In studies involving ruthenium complexes for the photochemical reduction of CO₂ to formate (B1220265), TEOA was found to be actively engaged in metal-hydride formation and the subsequent hydride transfer to the activated CO₂ to form a bound formate intermediate. acs.orgnih.gov Similarly, in photocatalytic systems using rhenium complexes, TEOA assists in the capture of CO₂ to form a Re(I) complex with an alkyl carbonato ligand, which is believed to be the real catalyst in the reduction process. acs.org In other systems, TEOA adsorbs CO₂ to form a carbamate (B1207046) intermediate, which then undergoes a monoelectronic transfer under UV light to initiate the reduction. nih.gov This direct involvement highlights the importance of considering TEOA's participation when designing and evaluating catalytic pathways for CO₂ reduction. acs.orgnih.gov

Table 3: Intermediates Formed by this compound in CO₂ Reduction This table outlines the key intermediates involving this compound during the catalytic reduction of carbon dioxide.

| Catalytic System | Intermediate Formed with TEOA | Role of Intermediate | Reference |

|---|---|---|---|

| Ruthenium Complexes (Photochemical) | Zwitterionic alkylcarbonate adduct | Participates in metal-hydride formation and hydride transfer to CO₂ | acs.orgnih.gov |

| Rhenium(I) Complexes (Photocatalytic) | Alkyl carbonato ligand on the metal center | Considered the true catalytic species for CO₂ reduction | acs.org |

| Homogeneous System (UV light) | Carbamate | Undergoes monoelectronic transfer to form radical anions for CO₂ reduction | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-pyrazolo[1,2-a]pyridazine-5,8-diones |

| 2-oxazolidinones |

| Bromoarenes |

| Carbon dioxide |

| Chloroarenes |

| Formate |

| Iodoarenes |

| Maleic hydrazide |

| Malononitrile |

| Palladium acetate |

| Propargylic amines |

Ligand Design and Coordination in Transition Metal Catalysis

Gas Absorption and Reaction Kinetics

This compound (TEA) is a tertiary amine known for its application in gas treating, particularly for the absorption of acidic gases like carbon dioxide (CO₂) and nitrogen oxides (NOx). Its reaction kinetics in these processes are a subject of detailed study, aiming to enhance efficiency and understand the underlying chemical transformations.

CO₂ Absorption Enhancement with Nanoparticle Catalysts

While tertiary amines like this compound generally exhibit lower CO₂ absorption rates compared to primary and secondary amines, their capacity and resistance to degradation are advantageous. mdpi.com Research has demonstrated that the introduction of nanoparticle catalysts into aqueous TEA solutions can significantly enhance the rate of CO₂ absorption.

One study investigated the catalytic effect of nickel nanoparticles (NiNPs) on CO₂ absorption by TEA at various concentrations and temperatures. mdpi.com The results indicated a notable increase in the absorption rate and a reduction in the time required for the TEA solution to become fully loaded with CO₂. mdpi.comresearchgate.net The maximum enhancement of 8.3% in the absorption rate was observed at 50°C in a 30 wt% TEA solution with NiNPs, compared to a solution without the catalyst. mdpi.com Furthermore, the time to reach full CO₂ loading was reduced by up to 26.3% in the presence of NiNPs. mdpi.comresearchgate.net

The mechanism for this enhancement involves the nanoparticles acting as heterogeneous catalysts. The Lewis base sites on the catalyst can facilitate the hydration of CO₂, a key step in the absorption process by tertiary amines. researchgate.net Studies on other nanoparticles, such as TiO₂, ZnO, and ZrO₂, have also shown enhancement in CO₂ absorption rates in amine solutions, suggesting a broader applicability of this catalytic approach. researchgate.net

Interactive Table: Effect of Nickel Nanoparticles (NiNPs) on CO₂ Absorption in 30 wt% this compound Solution

| Temperature (°C) | Catalyst | Maximum Rate Enhancement (%) | Time Reduction for Full Loading (%) |

| 50 | NiNPs | 8.3 | 26.3 |

| 20 | NiNPs | N/A | Faster loading observed |

This table summarizes findings on the catalytic effect of NiNPs on CO₂ absorption by TEA, showing significant improvements in reaction kinetics. mdpi.comresearchgate.net

Reaction Pathways with Nitrogen Oxides (NOx): Nitrate (B79036) and Nitrite (B80452) Formation

This compound is also effective in capturing nitrogen dioxide (NO₂), a common component of NOx emissions. The reaction between TEA and NO₂ at room temperature results in the formation of this compound nitrate and this compound nitrite as the primary products. epa.gov